molecular formula C5H5NO2 B12304270 2-Furamide-3,4,5-D3

2-Furamide-3,4,5-D3

Cat. No.: B12304270
M. Wt: 114.12 g/mol
InChI Key: TVFIYRKPCACCNL-CBYSEHNBSA-N
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Description

2-Furamide-3,4,5-D3 is a deuterated compound of 2-Furamide-3,4,5. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C5H2D3NO2, and it has a molecular weight of 114.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furamide-3,4,5-D3 involves the incorporation of deuterium atoms into the 2-Furamide-3,4,5 molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve high chemical purity .

Chemical Reactions Analysis

Types of Reactions

2-Furamide-3,4,5-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Furamide-3,4,5-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Furamide-3,4,5-D3 involves its incorporation into biological or chemical systems where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furamide-3,4,5-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where accurate tracing of molecular pathways is essential .

Properties

Molecular Formula

C5H5NO2

Molecular Weight

114.12 g/mol

IUPAC Name

3,4,5-trideuteriofuran-2-carboxamide

InChI

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)/i1D,2D,3D

InChI Key

TVFIYRKPCACCNL-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)N)[2H]

Canonical SMILES

C1=COC(=C1)C(=O)N

Origin of Product

United States

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